molecular formula C10H18N2O2 B2936980 rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile CAS No. 1823572-95-7

rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile

Cat. No.: B2936980
CAS No.: 1823572-95-7
M. Wt: 198.266
InChI Key: GZZDDPOLSTTXBV-ZJUUUORDSA-N
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Description

rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile is a chiral compound characterized by a morpholine ring substituted with a butyl group, a hydroxymethyl group, and a carbonitrile group. Its racemic nature indicates it consists of equal amounts of two enantiomers with specific three-dimensional configurations.

Synthetic Routes and Reaction Conditions

  • Formation of Morpholine Ring: A common method involves cyclization reactions of amines with diols or diamines with epoxides.

  • Substitution Reactions: The butyl and hydroxymethyl groups can be introduced through nucleophilic substitution reactions.

  • Nitrile Introduction: Using cyanide as a nucleophile, the nitrile group can be attached via nucleophilic addition.

Industrial Production Methods: Scale-up methods rely on continuous flow techniques to maintain reaction control and ensure high purity levels. The use of robust catalysts and specific solvent systems enhance reaction efficiency and yield.

Types of Reactions

  • Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.

  • Reduction: The nitrile group can be reduced to amines using agents like lithium aluminum hydride.

  • Substitution: Functional groups on the morpholine ring can undergo nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate or chromium trioxide for oxidations.

  • Reducing agents: Sodium borohydride or lithium aluminum hydride for reductions.

  • Catalysts: Palladium or platinum catalysts for catalytic hydrogenations.

Major Products Formed

  • Oxidation yields carboxylic acids.

  • Reduction yields primary or secondary amines.

  • Substitution reactions yield a variety of morpholine derivatives depending on the substituents introduced.

Scientific Research Applications

rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile has diverse applications across various scientific fields:

  • Chemistry: Used as a building block in organic synthesis for designing new molecules.

  • Biology: Studied for its potential as a bioactive compound in enzyme inhibition and receptor binding assays.

  • Medicine: Investigated for its therapeutic potential in drug development, particularly in neurological and cardiovascular diseases.

  • Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Molecular Targets and Pathways

  • Enzyme Inhibition: May interact with specific enzymes by binding to their active sites, inhibiting catalytic functions.

  • Receptor Binding: Can act as an agonist or antagonist, modulating biological pathways by binding to cellular receptors.

  • The compound's functional groups allow for specific interactions with target molecules, influencing various biochemical pathways.

Uniqueness and Similar Compounds

  • 5-Butylmorpholine: Similar but lacks hydroxymethyl and nitrile groups, leading to different reactivity and biological activity.

  • 3-Hydroxy-5-butylmorpholine: Lacks the nitrile group, altering its chemical properties and applications.

  • This compound is unique due to the combination of these groups, providing distinct reactivity and potential in scientific research.

This compound's combination of substituents makes it a valuable molecule with a wide range of applications and an interesting subject for further research. Its unique chemical structure allows for various modifications and functionalizations, making it a versatile and promising compound in multiple fields.

Properties

IUPAC Name

(3S,5R)-5-butyl-3-(hydroxymethyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-2-3-4-9-5-14-8-10(6-11,7-13)12-9/h9,12-13H,2-5,7-8H2,1H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZDDPOLSTTXBV-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1COCC(N1)(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H]1COC[C@@](N1)(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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